molecular formula C9H6F3NO2 B11824928 2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one

2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one

Cat. No.: B11824928
M. Wt: 217.14 g/mol
InChI Key: PEDUZNHWLXENFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one is a heterocyclic compound that contains both pyridine and pyran rings The trifluoromethyl group attached to the pyridine ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a suitable dienophile in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives .

Scientific Research Applications

2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)pyridine-5-boronic acid
  • 5-(trifluoromethyl)pyridine-2-carboxylic acid
  • 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one is unique due to the presence of both pyridine and pyran rings, which confer distinct chemical properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-2-1-5-6(13-8)3-15-4-7(5)14/h1-2H,3-4H2

InChI Key

PEDUZNHWLXENFS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.